molecular formula C18H20N2O2 B4835049 N,N-dimethyl-3-[(3-phenylpropanoyl)amino]benzamide

N,N-dimethyl-3-[(3-phenylpropanoyl)amino]benzamide

Cat. No.: B4835049
M. Wt: 296.4 g/mol
InChI Key: MBGUFNHUIWHQTH-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(3-phenylpropanoyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a dimethylamino group and a phenylpropanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the preparation of 3-aminobenzamide and 3-phenylpropanoic acid.

    Reaction Steps:

Industrial Production Methods: : Industrial production of N,N-dimethyl-3-[(3-phenylpropanoyl)amino]benzamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents depending on the reagents used.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Serves as a ligand in coordination chemistry.

Biology

  • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Medicine

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

Mechanism of Action

The mechanism by which N,N-dimethyl-3-[(3-phenylpropanoyl)amino]benzamide exerts its effects involves interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied. For instance, in pharmacological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-aminobenzamide: Lacks the phenylpropanoyl group, resulting in different chemical properties and applications.

    3-[(3-phenylpropanoyl)amino]benzamide:

Uniqueness: : N,N-dimethyl-3-[(3-phenylpropanoyl)amino]benzamide is unique due to the combination of the dimethylamino group and the phenylpropanoyl substituent. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N,N-dimethyl-3-(3-phenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-20(2)18(22)15-9-6-10-16(13-15)19-17(21)12-11-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGUFNHUIWHQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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